

An In-depth Technical Guide to the Tautomeric Forms of Unsymmetrical Diphenylthiourea

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Compound of Interest

Compound Name: **1,1-Diphenyl-2-thiourea**

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Abstract

Thiourea and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and coordination properties.^{[1][2]} Central to their reactivity and function is the phenomenon of thione-thiol tautomerism. This guide provides a comprehensive examination of the tautomeric forms of unsymmetrical diphenylthiourea, contrasting them with their symmetrical counterparts. We will delve into the structural nuances, the analytical methodologies for their characterization, and the underlying principles governing their tautomeric equilibrium. This document is intended to serve as a technical resource for researchers leveraging thiourea derivatives in drug design and development, offering insights into the causal relationships between structure, tautomerism, and function.

Introduction: The Significance of Tautomerism in Diphenylthioureas

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's chemical behavior and biological activity. In the context of thiourea derivatives, the principal tautomeric equilibrium exists between the thione form (containing a C=S double bond) and the thiol (or isothiourea) form (containing a C=N double bond and an S-H single bond).^[1]

The position of this equilibrium is highly sensitive to the electronic and steric nature of the substituents on the nitrogen atoms, as well as the surrounding solvent environment.^{[3][4]} For

drug development professionals, understanding the predominant tautomeric form of a thiourea-based drug candidate is critical, as the two forms possess distinct hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes—all of which are crucial for drug-receptor interactions.

This guide will specifically focus on diphenylthiourea, examining how the symmetrical (*N,N'*-diphenylthiourea or 1,3-diphenylthiourea) and unsymmetrical (*N,N*-diphenylthiourea or 1,1-diphenylthiourea) placement of the phenyl groups influences the thione-thiol tautomeric balance.

The Tautomeric Landscape of Diphenylthiourea

The tautomeric equilibrium for diphenylthiourea can be represented as follows:

To be rendered with actual chemical structures

Caption: General thione-thiol tautomeric equilibrium in thiourea derivatives.

Symmetrical *N,N'*-Diphenylthiourea (1,3-Diphenylthiourea)

In symmetrically disubstituted thioureas like *N,N'*-diphenylthiourea, the molecule exists predominantly in the thione form in the solid state and in most common solvents. This is due to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol tautomer. X-ray crystallographic studies of *N,N'*-diphenylthiourea confirm the thione structure in the solid state.^[5]

However, studies involving mass spectrometry have suggested that diphenylthiourea exhibits a greater tendency to form the imidol (thiol) structure compared to other thiourea derivatives, which is attributed to the extension of conjugation.^[6]

Unsymmetrical *N,N*-Diphenylthiourea (1,1-Diphenylthiourea)

For unsymmetrical *N,N*-diphenylthiourea, the tautomeric landscape is altered. The presence of two phenyl groups on one nitrogen atom and two protons on the other introduces significant electronic and steric differences.

- **Electronic Effects:** The two phenyl groups on one nitrogen atom are electron-withdrawing, which can influence the basicity of the nitrogen and sulfur atoms and, consequently, the position of the tautomeric equilibrium.
- **Steric Effects:** The bulky diphenylamino group can sterically hinder solvation and intermolecular interactions around that nitrogen, potentially favoring the thiol form where the proton is on the less hindered sulfur atom.

While a definitive X-ray crystal structure for 1,1-diphenylthiourea is not readily available in the surveyed literature, structural data from a closely related unsymmetrical derivative, N-methyl-N,N'-diphenylthiourea, shows the molecule exists in the thione form in the solid state.^[7] This suggests that even with unsymmetrical substitution, the thione tautomer remains highly stable.

Analytical Characterization of Tautomeric Forms

A multi-faceted analytical approach is essential to definitively identify and quantify the tautomeric forms of diphenylthiourea in different states.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers by identifying their characteristic vibrational frequencies.

Functional Group	Tautomeric Form	Characteristic	Wavenumber (cm ⁻¹)	Notes
C=S Stretch	Thione	This band can be broad and is often coupled with other vibrations, making it sometimes difficult to assign definitively. ^[8]	~1200 - 800	For 1,3-diphenylthiourea, the C=S stretching mode has been observed around 908 cm ⁻¹ in IR and 911 cm ⁻¹ in Raman spectra. ^[9]
N-H Stretch	Thione	The position and shape of this band are sensitive to hydrogen bonding. In 1,3-diphenylthiourea, the N-H stretching band is observed at 3217 cm ⁻¹ . ^[9]	~3400 - 3100	
S-H Stretch	Thiol	The appearance of a weak band in this region is a strong indicator of the presence of the thiol tautomer.	~2600 - 2550	
C=N Stretch	Thiol	A strong band in this region would suggest the presence of the imine functionality of the thiol form.	~1690 - 1640	

Experimental Protocol: FTIR Analysis of Diphenylthiourea

- Sample Preparation:
 - For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
 - For solution-state analysis, dissolve the sample in a suitable solvent (e.g., chloroform, DMSO) that is transparent in the IR regions of interest. Use a liquid cell with an appropriate path length.
- Data Acquisition:
 - Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.
- Data Analysis:
 - Identify the key vibrational bands corresponding to the C=S, N-H, S-H, and C=N stretching frequencies.
 - Compare the spectra of symmetrical and unsymmetrical diphenylthiourea to identify any shifts in these key bands that may indicate a change in the tautomeric equilibrium.

Caption: Workflow for FTIR analysis of diphenylthiourea tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ^1H and ^{13}C NMR, provides detailed structural information and can be used to quantify the ratio of tautomers in solution.

Nucleus	Tautomeric Form	Expected Chemical Shift (δ , ppm)	Notes
^1H (N-H)	Thione	7.0 - 10.0	The chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. For 1,3-diphenylthiourea in DMSO-d_6 , the N-H proton signal appears around 9.75 ppm. [10] In the unsymmetrical form, two distinct N-H signals would be expected if the thione form is present.
^1H (S-H)	Thiol	3.0 - 5.0	The appearance of a signal in this region, which would disappear upon D_2O exchange, is characteristic of a thiol proton.
^{13}C (C=S)	Thione	180 - 210	The thiocarbonyl carbon is typically deshielded and appears at a high chemical shift.
^{13}C (C=N)	Thiol	150 - 170	The imine carbon of the thiol tautomer would resonate at a lower chemical shift compared to the thiocarbonyl carbon.

Experimental Protocol: NMR Analysis for Tautomer Quantification[11][12][13]

- Sample Preparation:
 - Prepare solutions of the thiourea derivative in various deuterated solvents (e.g., CDCl_3 , DMSO-d_6 , Acetone- d_6) at a known concentration. The choice of solvent can significantly influence the tautomeric equilibrium.[14]
- ^1H NMR Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - To confirm the identity of N-H and S-H protons, add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable protons will either broaden or disappear.
- ^{13}C NMR Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This will provide sharp singlets for each unique carbon atom.
- Quantitative Analysis:
 - In the ^1H NMR spectrum, integrate the signals corresponding to the distinct protons of each tautomer (e.g., the S-H proton of the thiol form and the N-H protons of the thione form).
 - The ratio of the integrals will give the molar ratio of the tautomers in solution.
 - In the ^{13}C NMR spectrum, the relative intensities of the C=S and C=N signals can also be used to estimate the tautomer ratio, although quantitative ^{13}C NMR requires longer relaxation delays.

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